molecular formula C19H26ClNO3S B14254438 3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 416845-55-1

3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No.: B14254438
CAS No.: 416845-55-1
M. Wt: 383.9 g/mol
InChI Key: WLENQVDYDQBZTB-UHFFFAOYSA-N
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Description

3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with dicyclohexylcarbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the reaction is typically performed at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the use of automated systems can help in maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Substitution reactions with amines lead to the formation of sulfonamides.

    Sulfonic Acids: Hydrolysis results in the formation of sulfonic acids.

Mechanism of Action

The mechanism of action of 3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product, such as a sulfonamide or sulfonic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the dicyclohexylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the steric and electronic effects of the dicyclohexylcarbamoyl group are advantageous .

Properties

CAS No.

416845-55-1

Molecular Formula

C19H26ClNO3S

Molecular Weight

383.9 g/mol

IUPAC Name

3-(dicyclohexylcarbamoyl)benzenesulfonyl chloride

InChI

InChI=1S/C19H26ClNO3S/c20-25(23,24)18-13-7-8-15(14-18)19(22)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12H2

InChI Key

WLENQVDYDQBZTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)Cl

Origin of Product

United States

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